N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZUSCRJGATZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide typically involves the condensation of 2-aminobenzimidazole with 3-(chlorosulfonyl)benzoic acid, followed by reaction with 2-methylbenzoyl chloride . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors to ensure consistency and high yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the metabolic pathways of microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Direct vs. Indirect Benzamide Attachment: The target compound's phenyl linker (vs.
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., Cl in , CF3 in ) exhibit enhanced electronic interactions, whereas the target's methyl group offers steric stabilization without significantly altering electronic properties .
- Lipophilicity : The 2-methylbenzamide group in the target compound likely increases lipophilicity (logP ~3.5) compared to B8 (logP ~2.8), suggesting better membrane permeability .
Comparison with Analog Syntheses :
- employs 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol for N,O-bidentate directing group formation, suggesting similar coupling efficiency for the target compound .
- highlights multi-step syntheses for hydrazide derivatives, indicating that the target compound’s synthesis may require fewer steps, improving yield .
Pharmacological and Physicochemical Profiles
Table 2: Activity and Property Comparison
Critical Analysis :
- The target compound’s lack of electron-withdrawing groups (cf. Cl in ) may reduce anthelmintic potency but improve metabolic stability.
Biologische Aktivität
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide is a benzimidazole derivative recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological effects. They are known to exhibit:
- Antimicrobial activity : Effective against various bacteria and fungi.
- Anticancer activity : Inhibiting tumor growth in several cancer cell lines.
- Anti-inflammatory effects : Reducing inflammation in various models.
The biological activities of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide can be attributed to its interaction with multiple biological targets:
- DNA Binding : The compound has been shown to bind within the minor groove of DNA, affecting replication and transcription processes .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance .
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .
Antimicrobial Activity
Recent studies have demonstrated that N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide exhibits significant antimicrobial properties. For instance:
- In vitro studies showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Organism | MIC (μg/mL) | Standard Antibiotic (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 2 (Norfloxacin) |
| Escherichia coli | 4 | 4 (Ciprofloxacin) |
| Candida albicans | 8 | 10 (Fluconazole) |
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines:
- Cell Lines Tested : HCC827 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values :
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the compound's effectiveness against a panel of pathogens, showcasing its potential as a therapeutic agent against resistant strains of bacteria. The results highlighted its superior activity compared to traditional antibiotics in certain cases . -
Evaluation of Antitumor Properties :
Another research focused on the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways. The study concluded that N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide could serve as a lead compound for developing new anticancer drugs .
Pharmacokinetics
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide exhibits favorable pharmacokinetic properties:
- Bioavailability : Demonstrated good absorption and distribution within biological systems.
- Stability : The compound remains stable under physiological conditions, enhancing its potential for therapeutic applications.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide and related derivatives?
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, derivatives are synthesized via condensation reactions under reflux conditions. In one protocol, 3-(2-(1H-benzimidazol-2-yl)-2-oxoethyl)phenyl acetic acid is reacted with benzamide in a round-bottom flask under reflux for 4 hours, monitored by TLC for completion. The product is isolated via filtration and recrystallized from methanol . Key steps include:
- Use of catalysts (e.g., acid/base conditions) to promote cyclization.
- Purification via recrystallization or column chromatography.
- Characterization by TLC (Rf values) and spectroscopic methods (IR, NMR, MS).
Basic: How are the purity and structural integrity of synthesized N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide derivatives validated?
Standard validation protocols include:
- TLC Monitoring : Solvent systems (e.g., ethyl acetate/hexane) are used to track reaction progress and confirm compound homogeneity .
- Spectroscopic Analysis :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- 1H/13C NMR : Confirms aromatic proton environments and substitution patterns (e.g., benzimidazole protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields for derivatives with substituted aryl groups on the benzamide moiety?
Yield optimization requires addressing steric and electronic effects:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents) may slow reaction rates, necessitating extended reflux times .
- Catalyst Screening : Acidic (e.g., HCl) vs. basic (e.g., K2CO3) conditions can influence cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Case Study : Derivatives with 3-nitroaniline substituents achieved 75–85% yields using methanol recrystallization, while aliphatic analogs required alternative solvents (e.g., ethanol) .
Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. antimicrobial potency) be resolved for this compound class?
Contradictions arise from assay-specific variables:
- Biological Models : Anti-inflammatory activity (e.g., carrageenan-induced rat paw edema) may not correlate with antimicrobial activity (e.g., Chlamydia pneumoniae MIC assays) .
- Dosage and Administration : Oral vs. intraperitoneal routes affect bioavailability. For example, anti-inflammatory derivatives showed 60–70% inhibition at 50 mg/kg in rats , while antimicrobial activity required lower concentrations (MIC = 6.3–10 μM) .
- Structural Modifications : Substituent positioning (e.g., para-nitro vs. meta-nitro on benzamide) can differentially modulate target binding .
Advanced: What computational or experimental strategies are recommended for elucidating the mechanism of action against targets like EGFR or Sirtuin?
- Molecular Docking : Use crystal structures (e.g., EGFR PDB: 1M17) to predict binding interactions. For example, the benzimidazole core may form hydrogen bonds with kinase active sites .
- Enzyme Assays : Direct inhibition assays (e.g., fluorescence-based sirtuin activity tests) quantify IC50 values .
- Mutagenesis Studies : Residue-specific mutations in target proteins (e.g., EGFR T790M) can validate binding hypotheses .
Basic: What in vivo models are appropriate for evaluating the anti-inflammatory activity of this compound?
- Carrageenan-Induced Paw Edema : Rats (150–200 g) are administered the compound orally (50 mg/kg), with paw volume measured at 0, 3, and 6 hours post-carrageenan injection. Percent inhibition is calculated relative to controls, with indomethacin as a standard .
- Histopathological Analysis : Post-sacrifice tissue samples assess leukocyte infiltration and edema resolution .
Advanced: How can researchers address low solubility or stability issues during pharmacological testing?
- Formulation Strategies : Use co-solvents (e.g., 1% carboxymethyl cellulose) or liposomal encapsulation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Stability Studies : Conduct accelerated degradation tests under varying pH and temperature conditions, monitored by HPLC .
Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives with similar spectroscopic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
